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Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B1139619

Charybdotoxin (ChTX) is a neurotoxin isolated from the venom of the deathstalker scorpion
(Leiurus quinquestriatus hebraeus).[1][2] This 37-amino acid peptide is a potent and selective
blocker of several types of potassium (K+) channels, including large-conductance calcium-
activated (BK) and some voltage-gated (Kv) K+ channels.[3][4] Its ability to specifically target
these channels has made it an invaluable molecular probe for studying their physiological roles
and a lead compound in drug development. This guide provides an in-depth overview of the
structure, amino acid sequence, and mechanism of action of Charybdotoxin, along with the
experimental methodologies used for its characterization.

Amino Acid Sequence and Primary Structure

Charybdotoxin is a single polypeptide chain of 37 amino acids with a molecular weight of
approximately 4.3 kDa.[3][5] The N-terminal residue is a pyroglutamic acid (pGlu), which is a
cyclized form of glutamic acid. The primary structure is characterized by the presence of six
cysteine residues that form three disulfide bridges, which are crucial for its stable three-
dimensional structure.[2][6]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1139619?utm_src=pdf-interest
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://en.wikipedia.org/wiki/Charybdotoxin
https://www.bionity.com/en/encyclopedia/Charybdotoxin.html
https://pubmed.ncbi.nlm.nih.gov/2453055/
https://pubmed.ncbi.nlm.nih.gov/1279670/
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2453055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC280202/
https://www.bionity.com/en/encyclopedia/Charybdotoxin.html
https://arxiv.org/pdf/1005.3887
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position Amino Acid (3-Letter) Amino Acid (1-Letter)
1 pGlu V4
2 Phe F
3 Thr T
4 Asn N
5 Val \%
6 Ser S
7 Cys C
8 Thr T
9 Thr T
10 Ser S
11 Lys K
12 Glu E
13 Cys C
14 Trp W
15 Ser S
16 Val \
17 Cys C
18 GIn Q
19 Arg R
20 Leu L
21 His H
22 Asn N
23 Thr T

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

24 Ser S
25 Arg R
26 Gly G
27 Lys K
28 Cys C
29 Met M
30 Asn N
31 Lys K
32 Lys K
33 Cys C
34 Arg R
35 Cys C
36 Tyr Y
37 Ser S

Table 1: Amino Acid Sequence
of Charybdotoxin. The N-
terminal residue is
pyroglutamic acid (pGlu). The
disulfide bridges are formed
between Cys7-Cys28, Cys13-
Cys33, and Cys17-Cys35.[7]
[8]

Three-Dimensional Structure

The three-dimensional structure of Charybdotoxin has been determined by both nuclear
magnetic resonance (NMR) spectroscopy and X-ray crystallography.[9][10][11] The toxin
adopts a compact, globular fold with a characteristic a/3 scaffold. This motif consists of a short
a-helix (residues 10-19) packed against a three-stranded antiparallel B-sheet (residues 26-35).
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[6][11] The structure is stabilized by the three disulfide bonds that link the a-helix and -sheet.
[6][11]

A key feature of the Charybdotoxin structure is the spatial arrangement of its charged and
hydrophobic residues.[9] One face of the molecule presents a cluster of positively charged
residues, which is critical for its interaction with the negatively charged vestibule of potassium
channels.[9] The opposite face displays several prominent hydrophobic residues.[9] A critical
residue for its blocking activity is Lys27, which physically occludes the ion conduction pore of
the channel.[6][10]

Quantitative Data
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Parameter Value Channel/Condition Reference

Molecular Weight ~4.3 kDa [31[5]

Ca2+-activated K+
Apparent Kd 2.1 nM [31[5]
channel (GH3 cells)

o Rat brain
Kd (equilibrium) 25-30 pM [12]
synaptosomes
) ) Rat brain
Ki (native ChTX) 8 pM [12]
synaptosomes

Shaker K+ channel

kon 73 £ 9 uM-1s-1 ) [13]
(High Na+)
Shaker K+ channel

koff 0.0062 + 0.0005 s-1 ) [13]
(High Na+)
Shaker K+ channel

KD 0.086 + 0.018 nM , [13]
(High Na+)
Shaker K+ channel

kon 28 £ 11 pM-1s-1 ) [13]
(High K+)

Shaker K+ channel

koff 0.013 +£0.0014 s-1 ) [13]
(High K+)
Shaker K+ channel

KD 0.55+0.2 nM ) [13]
(High K+)

Table 2: Quantitative
Parameters of
Charybdotoxin
Interaction with

Potassium Channels.

Mechanism of Action

Charybdotoxin functions as a pore blocker of potassium channels.[2][14] It binds to the
external vestibule of the channel, physically occluding the ion conduction pathway and thereby
preventing the flow of K+ ions.[10][15] The interaction is highly specific and involves
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electrostatic interactions between the positively charged residues on the toxin and negatively
charged residues in the channel pore entryway. The critical Lys27 residue on Charybdotoxin
inserts into the selectivity filter of the potassium channel, mimicking a potassium ion and
effectively plugging the pore.[6][10]
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Caption: Mechanism of Charybdotoxin blocking a potassium channel.

Experimental Protocols
Purification of Charybdotoxin

Charybdotoxin is purified from the venom of the Leiurus quinquestriatus hebraeus scorpion. A
typical purification protocol involves a multi-step chromatographic process:

Lyophilized Venom Solubilization: The crude venom is dissolved in a suitable buffer.

» lon-Exchange Chromatography: The solubilized venom is loaded onto an ion-exchange
column (e.g., CM-cellulose). Proteins are then eluted with a salt gradient. Fractions are
collected and assayed for their ability to block K+ channels.

o Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions
from the ion-exchange chromatography are further purified by RP-HPLC on a C18 column. A
gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing
agent like trifluoroacetic acid, is used for elution.

o Purity Assessment: The purity of the final Charybdotoxin preparation is assessed by
techniques such as polyacrylamide gel electrophoresis (PAGE) and amino acid analysis.[3]

[5]
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Structure Determination by NMR Spectroscopy

The three-dimensional structure of Charybdotoxin in solution is determined using

multidimensional NMR spectroscopy.[9][11]

Sample Preparation: A concentrated solution of purified Charybdotoxin is prepared in a
suitable buffer, often containing D20.

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR
spectrometer (e.g., 600 MHz). These experiments include:

o COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid
spin systems.

o TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance constraints.

Data Processing and Analysis: The NMR spectra are processed, and resonances are
assigned to specific protons in the amino acid sequence.

Structure Calculation: The distance constraints obtained from NOESY spectra, along with
dihedral angle constraints from coupling constants, are used as input for structure calculation
programs (e.g., using distance geometry and simulated annealing). A family of structures
consistent with the NMR data is generated.[11]

Functional Characterization by Electrophysiology

The patch-clamp technique is the primary method for studying the functional effects of

Charybdotoxin on ion channels.[16][17]

o Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes
injected with channel cRNA, or cultured mammalian cells) are used.[14][18]

o Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed
against the cell membrane to form a high-resistance seal. This allows for the recording of
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ionic currents flowing through single or multiple ion channels. Different configurations (e.g.,
whole-cell, inside-out, outside-out) can be used.

Toxin Application: Charybdotoxin is applied to the extracellular side of the membrane via
the bath solution.

Data Acquisition and Analysis: The current flowing through the potassium channels is
measured in the absence and presence of various concentrations of Charybdotoxin. The
inhibition of the current by the toxin is used to determine its potency (e.g., ICso or Kd) and to
study the kinetics of binding and unbinding.[15]
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Caption: Workflow for electrophysiological characterization of Charybdotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Charybdotoxin: A Comprehensive Technical Guide on
its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139619#charybdotoxin-structure-and-amino-acid-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://rupress.org/jgp/article/157/5/e202413590/278182/Charybdotoxin-binding-to-Shaker-K-channels-is
https://www.benchchem.com/product/b1139619#charybdotoxin-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b1139619#charybdotoxin-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b1139619#charybdotoxin-structure-and-amino-acid-sequence
https://www.benchchem.com/product/b1139619#charybdotoxin-structure-and-amino-acid-sequence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139619?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

